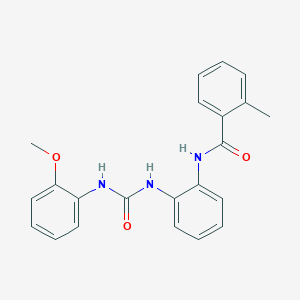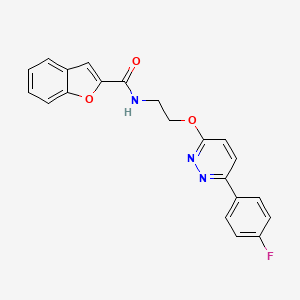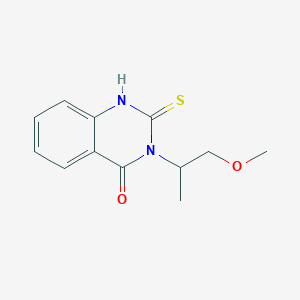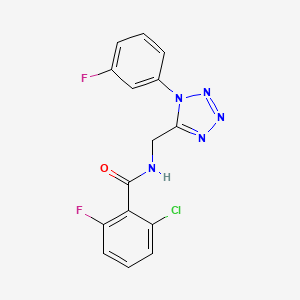
N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, compounds like this are part of the larger family of urea derivatives, which are often used in medicinal chemistry due to their diverse biological activities . They can also be used as intermediates in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an amine with an isocyanate to form a urea derivative . The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques such as NMR, IR, and MS . Computational methods like DFT calculations can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific conditions and reactants . They can undergo various types of reactions including protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various experimental techniques. These properties include melting point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Antiproliferative Activities : Amino-1H-pyrazole amide derivatives, including compounds structurally related to N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide, have shown potent antiproliferative activities against melanoma cell lines, indicating their potential as therapeutic agents for melanoma treatment (Kim et al., 2011).
Antiviral and Antimicrobial Effects : N-phenylbenzamide derivatives have been synthesized and evaluated for their anti-EV 71 activities, demonstrating potential as lead compounds for the development of antiviral drugs (Ji et al., 2013). Similarly, derivatives incorporating the thiazole ring have shown inhibitory action against various strains of bacteria and fungi, suggesting their application in treating microbial diseases (Desai et al., 2013).
Psycho- and Neurotropic Properties : Studies on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share structural motifs with N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide, reveal sedative and anti-amnesic activities, highlighting their potential for developing psychoactive compounds (Podolsky et al., 2017).
Analytical and Environmental Chemistry
- Environmental Monitoring : The development of sensitive analytical methods for detecting environmental phenols, including methoxybenzamide compounds, in human milk, emphasizes the importance of monitoring environmental contaminants and their potential health risks (Ye et al., 2008).
Material Science
- Corrosion Inhibition : N-phenyl-benzamide derivatives have been studied for their ability to inhibit the acidic corrosion of mild steel, showcasing the role of electron-withdrawing and electron-donating substituents in enhancing inhibition efficiency. This suggests applications in corrosion protection technologies (Mishra et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[(2-methoxyphenyl)carbamoylamino]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-9-3-4-10-16(15)21(26)23-17-11-5-6-12-18(17)24-22(27)25-19-13-7-8-14-20(19)28-2/h3-14H,1-2H3,(H,23,26)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHXUCDPEGDEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-furamide](/img/structure/B2970639.png)
![(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2970641.png)


![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)

![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2970650.png)

![N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2970654.png)
![N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2970656.png)
![3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2970659.png)
![methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2970660.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)